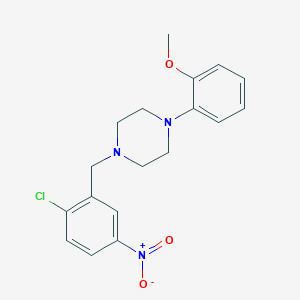
2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells or the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects, such as reducing oxidative stress and preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide in lab experiments is that it has shown promising results in vitro and in animal models, suggesting that it may have potential applications in medicine and pharmacology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and neurological disorders. Another direction is to optimize its use in clinical settings, such as by developing more targeted delivery methods or combining it with other drugs to enhance its efficacy. Additionally, research could be conducted to explore its potential applications in other fields, such as agriculture or environmental science.
Synthesemethoden
The synthesis of 2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 2-phenyl-5,6,7,8-tetrahydroquinazoline in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide has been studied extensively for its potential applications in various fields. In medicine, it has been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied as a potential treatment for neurological disorders, as it has been shown to have neuroprotective effects in animal models.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-28-21-13-6-5-10-17(21)14-22(27)25-19-11-7-12-20-18(19)15-24-23(26-20)16-8-3-2-4-9-16/h2-6,8-10,13,15,19H,7,11-12,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIENXRZHMQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCCC3=NC(=NC=C23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-azepanone](/img/structure/B6081322.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,3,3-trifluoropropanamide](/img/structure/B6081325.png)
![3-(4-methylphenyl)-11-pyridin-3-yl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6081334.png)
![2-[4-(1-morpholin-4-ylethyl)phenyl]nicotinamide](/img/structure/B6081336.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6081353.png)
![N-methyl-N-(tetrahydro-3-furanyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6081361.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(3S)-2-oxo-3-azepanyl]-3-isoxazolecarboxamide](/img/structure/B6081369.png)
![N-isobutyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6081380.png)
![2-(1H-benzimidazol-2-yl)-4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6081389.png)
![1-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6081395.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6081401.png)
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6081409.png)
